molecular formula C13H18ClNO B15225228 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B15225228
M. Wt: 239.74 g/mol
InChI Key: MPYITROFYMSHNJ-UHFFFAOYSA-N
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Description

3-Benzyl-8-oxa-3-azabicyclo[321]octane hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both benzyl and oxa groups in its structure, which can influence its reactivity and potential applications. This distinguishes it from other similar compounds that may lack these functional groups.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12;/h1-5,12-13H,6-10H2;1H

InChI Key

MPYITROFYMSHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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